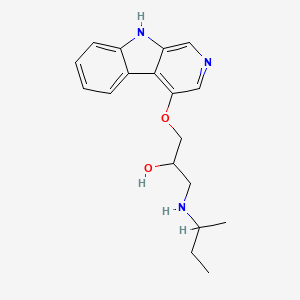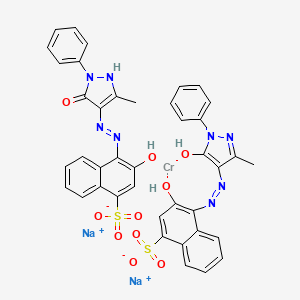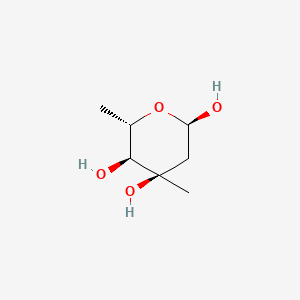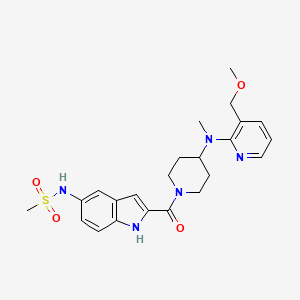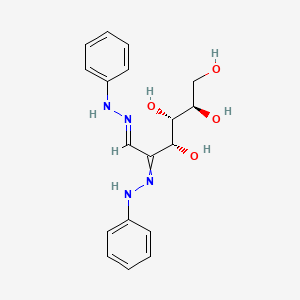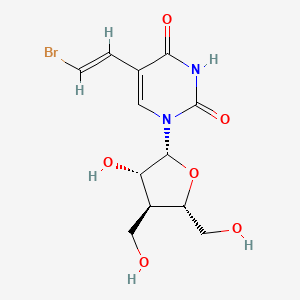
(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spiro structure, which includes a benzopyran ring fused with an imidazolidine ring, and a fluorine atom at the 6th position. The presence of the monosodium salt enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt typically involves multiple steps. The initial step often includes the formation of the benzopyran ring through a cyclization reaction. This is followed by the introduction of the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The imidazolidine ring is then formed through a condensation reaction with an appropriate diamine. Finally, the monosodium salt is introduced by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The spiro structure allows for unique binding conformations, which can modulate the activity of target proteins and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(-)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: The enantiomer of the compound with potentially different biological activities.
6-Chloro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: A similar compound with a chlorine atom instead of fluorine.
2,3-Dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt imparts unique chemical properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These features can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
CAS No. |
113387-56-7 |
|---|---|
Molecular Formula |
C11H8FN2NaO3 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
sodium;(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidin-1-ide]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O3.Na/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11;/h1-2,5H,3-4H2,(H2,13,14,15,16);/q;+1/p-1/t11-;/m0./s1 |
InChI Key |
AKQVUNFFLDITDE-MERQFXBCSA-M |
Isomeric SMILES |
C1COC2=C([C@]13C(=O)NC(=O)[N-]3)C=C(C=C2)F.[Na+] |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)[N-]3)C=C(C=C2)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



